molecular formula C13H9F4IN2O2 B1436658 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1150560-54-5

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

货号: B1436658
CAS 编号: 1150560-54-5
分子量: 428.12 g/mol
InChI 键: TZBUKGISILNJCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione ( 1150560-54-5) is a key iodinated pyrimidinedione derivative of significant interest in pharmaceutical research and development. This compound is professionally identified as Elagolix Impurity 5 , making it a critical reference standard and intermediate in the synthesis and analysis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of endometriosis . Its primary research application lies in its role as a advanced building block for the construction of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their related substances . The molecular structure of the compound features a pyrimidine-2,4-dione core that is substituted with an iodine atom at the 5-position, making it a versatile intermediate for further functionalization via cross-coupling reactions. The molecular formula is C 13 H 9 F 4 IN 2 O 2 and it has a molecular weight of 428.12 g/mol . The compound is typically supplied as a white or off-white powder . For research integrity and reproducibility, the product is characterized using techniques such as HPLC to ensure a high purity level, typically ≥98% . To maintain stability, it is recommended to store this compound in a cool, dark place, such as a freezer at -20°C under an inert atmosphere or sealed and dried at 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research and analytical applications. It is not intended for use in humans, animals, or as a diagnostic agent.

属性

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4IN2O2/c1-6-10(18)11(21)19-12(22)20(6)5-7-8(13(15,16)17)3-2-4-9(7)14/h2-4H,5H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBUKGISILNJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654866
Record name 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150560-54-5
Record name 1-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant biological activity, particularly as an intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone antagonist used in treating endometriosis. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications.

  • Molecular Formula : C13H9F4IN2O2
  • Molecular Weight : 428.12 g/mol
  • CAS Number : 1150560-54-5
  • Physical Form : Solid

Biological Activity Overview

The biological activity of pyrimidine derivatives, including this compound, is diverse and includes:

  • Antimicrobial Activity : Pyrimidines have been shown to exhibit significant antimicrobial properties against various pathogens. In vitro studies indicate that derivatives can possess antibacterial, antifungal, and antiviral activities. For instance, related pyrimidine compounds have demonstrated effectiveness against strains of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 μg/mL .
  • Antitumor Effects : Some pyrimidine derivatives are known to inhibit cancer cell proliferation. Studies have indicated that certain compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation .

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to reduced proliferation of bacterial and cancer cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell growth and apoptosis. For example, it has been suggested that some pyrimidine derivatives can modulate the MAPK/ERK pathway, leading to altered cellular responses .

Case Studies

Several studies highlight the biological activity of pyrimidine derivatives similar to this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated antibacterial effects against S. aureus with a zone of inhibition >20 mm .
Study BAntitumor ActivityShowed that a related compound induced apoptosis in breast cancer cells via caspase activation .
Study CEnzyme InhibitionConfirmed that certain pyrimidines inhibit DHFR activity effectively at low concentrations .

科学研究应用

Structural Characteristics

The compound features a pyrimidine core substituted with a trifluoromethyl group and an iodine atom, which contributes to its biological activity and potential as a drug candidate. The presence of fluorine atoms enhances lipophilicity and metabolic stability.

Intermediate in Drug Synthesis

One of the primary applications of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione is its use as an intermediate in the synthesis of elagolix, a medication used for the treatment of endometriosis and uterine fibroids. The compound serves as a crucial building block in the synthetic pathway leading to elagolix, demonstrating its importance in pharmaceutical chemistry .

Anticancer Research

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines, leveraging its structural properties to develop new chemotherapeutic agents .

Inhibitors of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. Its unique structure allows it to interact with enzyme active sites, making it a candidate for further exploration in enzyme inhibition studies .

Case Study 1: Synthesis of Elagolix

A detailed study on the synthesis of elagolix highlights the role of this compound as an essential intermediate. The process involves multiple steps where this compound is reacted with iodine monochloride under controlled conditions to yield the desired product. This pathway emphasizes the compound's significance in producing clinically relevant pharmaceuticals .

Case Study 2: Anticancer Activity Assessment

In an experimental setup examining anticancer activity, derivatives of pyrimidine compounds were tested against several cancer cell lines. The results indicated that modifications to the structure of this compound could enhance cytotoxicity against specific tumor types. This research supports the notion that further development could lead to novel anticancer therapies .

相似化合物的比较

The structural and functional properties of this compound are compared below with key analogs, focusing on substituents, synthetic yields, physicochemical properties, and biological activities.

Structural Analogs with Halogen or Aromatic Substituents

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (Compound 5)
  • Substituents : Lacks the iodine atom at position 5.
  • Molecular Weight : 302.23 g/mol .
  • Synthesis : Synthesized in 70% yield via alkylation of the pyrimidine-dione core .
  • Role : Serves as a synthetic intermediate for halogenated derivatives like the 5-iodo and 5-bromo analogs .
5-Bromo-1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (Compound 6)
  • Substituents : Bromine at position 5.
  • Molecular Weight : 381.13 g/mol .
  • Synthesis : Derived from Compound 5 via bromination (yield unspecified) .
  • Comparison : Bromine’s smaller atomic radius and lower leaving-group ability compared to iodine may reduce reactivity in substitution reactions .
5-(2-Fluoro-3-methoxyphenyl)-1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • Substituents : Methoxyphenyl group at position 5.
  • Molecular Weight : 438.34 g/mol .
  • Crystallographic Data : Crystal structure resolved (space group P2₁/c), with detailed atomic coordinates .
  • Comparison : The bulkier methoxyphenyl group may reduce solubility compared to the iodine-substituted target compound .
1-Alkyl-5-iodopyrimidine-2,4(1H,3H)-diones (7a, 7c, 7d)
  • Substituents : Varied alkyl/benzyl groups at position 1.
  • Biological Activity : Inhibited 50% growth of B. catarrhalis and 25% growth of S. pyogenes at 0.128 mg/mL .
5-Diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione
  • Substituents: Diethylaminomethyl group at position 5.
  • Biological Activity : Demonstrated anti-inflammatory activity in mouse ear swelling tests .
  • Comparison : The iodine atom in the target compound may offer distinct electronic effects for binding to therapeutic targets .

准备方法

Reaction Scheme and Conditions

The N-1 benzylation of 6-methyluracil is achieved via nucleophilic substitution using 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene as the alkylating agent. The reaction proceeds under basic conditions with potassium carbonate as the base and tetra-(n-butyl)ammonium iodide as a phase transfer catalyst in N,N-dimethylformamide (DMF) solvent.

  • Reagents:

    • 6-methyluracil (1.2 equiv)
    • 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv)
    • Potassium carbonate (1.8 equiv)
    • Tetra-(n-butyl)ammonium iodide (0.1 equiv)
    • Solvent: DMF
  • Conditions:

    • Temperature: 70 °C
    • Time: 18 hours
  • Workup:

    • Concentration to dryness
    • Extraction with dichloromethane and 1N aqueous HCl
    • Sequential washing with sodium bicarbonate solution and brine
    • Drying over sodium sulfate and evaporation
  • Yield: Approximately 89% of the N-substituted pyrimidine-2,4-dione derivative.

Reaction Scheme Summary Table

Step Reagents and Catalysts Solvent Temp (°C) Time (h) Yield (%) Notes
N-1 Benzylation 6-methyluracil, 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene, K2CO3, TBAI DMF 70 18 89 Phase transfer catalyst used

Iodination to Form 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

Reaction Conditions and Procedure

The iodination at the 5-position of the pyrimidine ring is carried out by treating the N-substituted pyrimidine-2,4-dione with iodine monochloride (ICl) in methanol solvent.

  • Reagents:

    • 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
    • Iodine monochloride (ICl)
  • Solvent: Methanol

  • Conditions:

    • Temperature: 50 °C
    • Time: 3 hours
  • Workup:

    • Filtration of the reaction mixture
    • Washing with methanol
    • Drying of the off-white solid product
  • Yield: Approximately 90% isolated yield of the iodinated product.

Reaction Scheme Summary Table

Step Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Iodination Iodine monochloride (ICl) Methanol 50 3 90 Mild heating, clean isolation

Analytical and Purification Techniques

  • Purification:

    • The crude products from both stages are purified by filtration and washing with methanol.
    • Additional purification can involve recrystallization from ethanol-water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients to achieve high purity (>98%).
  • Characterization:

    • Thin-layer chromatography (TLC) for reaction monitoring.
    • High-performance liquid chromatography (HPLC) for purity assessment.
    • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation.

Summary Table of Preparation Methods

Compound Key Reagents and Conditions Yield (%) Notes
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione 6-methyluracil, 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene, K2CO3, TBAI, DMF, 70 °C, 18 h 89 Phase transfer catalysis
This compound Iodine monochloride, methanol, 50 °C, 3 h 90 Mild heating, filtration and drying

Research Findings and Optimization Insights

  • The use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst significantly improves the nucleophilic substitution efficiency in the benzylation step, resulting in high yields and cleaner reactions.

  • Iodination with iodine monochloride is highly selective for the 5-position of the pyrimidine ring under mild conditions, avoiding over-iodination or side reactions.

  • Reaction monitoring by TLC and subsequent purification steps ensure high purity of the final iodinated pyrimidine derivative, crucial for its use as a pharmaceutical intermediate.

  • Scale-up procedures reported in patent literature confirm the reproducibility of these methods with consistent yields and product quality, employing controlled temperature and solvent addition protocols to optimize crystallization and isolation.

常见问题

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm the absence of proton signals at position 5 post-iodination. The trifluoromethyl group appears as a quartet (~δ 120–125 ppm in ¹³C NMR) .
  • X-ray Crystallography : Resolve iodine’s spatial orientation and hydrogen-bonding interactions (e.g., N–H⋯O with water molecules in the crystal lattice) .

Advanced Application : Pair NMR with DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish CH₃ (methyl) and CF₃ groups in crowded spectra .

How can researchers address contradictions in antimicrobial activity data across structurally similar analogs?

Advanced Research Focus
Contradictions often arise from:

  • Solubility differences : Poor aqueous solubility may artificially lower MIC values. Use DMSO as a co-solvent (<1% v/v) to ensure compound dispersion .
  • Resistance mechanisms : Test against methicillin-resistant S. aureus (MRSA) strains to evaluate scaffold robustness.

Q. Methodological Approach :

Standardize testing protocols (e.g., CLSI guidelines).

Perform dose-response curves to calculate IC₅₀ values.

Cross-validate with time-kill assays to assess bactericidal vs. bacteriostatic effects .

What strategies optimize the alkylation of the pyrimidine-dione nitrogen for enhanced bioactivity?

Q. Basic Research Focus

  • Reagents : Benzyl chlorides or 5-(chloromethyl)-1,2,4-oxadiazoles in DMF with K₂CO₃ as a base .
  • Reaction Time : 12–24 hours under reflux to maximize yield.

Q. Advanced Optimization :

  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours while improving regioselectivity .
  • Computational modeling : Use DFT (Density Functional Theory) to predict electron density at the nitrogen site, guiding reagent selection .

How do physicochemical properties (logP, solubility) correlate with in vitro activity?

Q. Advanced Research Focus

  • logP : A higher logP (e.g., >3.5) correlates with improved Gram-positive activity but may reduce solubility.
  • Thermodynamic solubility : Measure via shake-flask method in PBS (pH 7.4) .

Case Study : Derivatives with 2-fluoro-6-(trifluoromethyl)benzyl groups exhibit logP ~2.8, balancing membrane permeability and aqueous solubility .

What mechanistic insights exist for this compound’s interaction with bacterial targets?

Q. Advanced Research Focus

  • Enzyme inhibition : Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are hypothesized targets due to structural similarity to pyrimidine antimetabolites .
  • Binding assays : Use SPR (Surface Plasmon Resonance) to measure affinity for purified TS/DHFR .

Contradiction Note : Some analogs show activity despite poor enzyme inhibition, suggesting alternative pathways (e.g., membrane disruption) .

How can researchers mitigate oxidative degradation of the iodine substituent during storage?

Q. Basic Research Focus

  • Storage conditions : Argon atmosphere, –20°C in amber vials .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/w .

Advanced Analysis : Monitor degradation via HPLC-UV at 254 nm, tracking iodide release as a marker of instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。